molecular formula C16H13NO2 B12719615 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- CAS No. 135922-34-8

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)-

Cat. No.: B12719615
CAS No.: 135922-34-8
M. Wt: 251.28 g/mol
InChI Key: MKFOKAYNCCLXKK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- is a complex organic compound that features a naphthalene ring system fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Shares the naphthalene ring but lacks the pyridine moiety.

    1-Naphthoic acid: Similar structure but with the carboxylic acid group in a different position.

    Naphthalene-2-carboxylic acid: Another isomer with distinct properties.

Uniqueness

What sets 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- apart is its unique combination of the naphthalene and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

135922-34-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

7-pyridin-3-yl-5,6-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C16H13NO2/c18-16(19)13-6-4-11-3-5-12(8-15(11)9-13)14-2-1-7-17-10-14/h1-2,4,6-10H,3,5H2,(H,18,19)

InChI Key

MKFOKAYNCCLXKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C1C=CC(=C2)C(=O)O)C3=CN=CC=C3

Origin of Product

United States

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